tert-Butyl (4-((2-hydroxyethoxy)methyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-[(2-hydroxyethoxy)methyl]phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions and can be removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with enzymes and proteins, where it can modify their activity and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate
Uniqueness
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate is unique due to its specific structure, which includes a hydroxyethoxy group that provides additional functionality and reactivity compared to other similar carbamates. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-12-6-4-11(5-7-12)10-18-9-8-16/h4-7,16H,8-10H2,1-3H3,(H,15,17) |
InChI Key |
FEDCPWNAIYTZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.